4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

Übersicht

Beschreibung

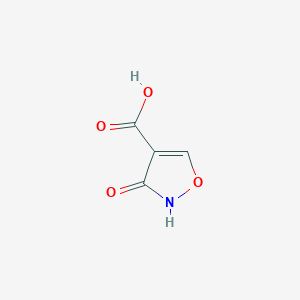

“4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives often involves condensation reactions . For example, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol can yield cyclic β-keto esters . These can then be treated with hydrazine hydrate in ethanol under reflux to give compounds like "this compound" .Molecular Structure Analysis

The structure of indole derivatives can be elucidated by IR, mass, and one- and two-dimensional NMR spectra . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Chemical Reactions Analysis

Indole derivatives, due to their easy aromatization, are good intermediates to synthesize other indoles . For example, 4,5,6,7-Tetrahydroindole on condensation with cyanoacetate leads to 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa .Wissenschaftliche Forschungsanwendungen

Chemistry of 4,5,6,7-tetrahydro-1H-indoles : This study focused on the synthesis of a variety of 4,5,6,7-tetrahydro-1H-indoles and 4-oxo-4,5,6,7-tetrahydro-1H-indoles from cyclohexanone and 1,3-cyclohexanedione. It explored the chemical reactions and properties of these compounds, which are relevant for developing novel porphyrins with four exocyclic rings (Lash, T., Bladel, K. A., Shiner, C. M., Zajeski, D. L., & Balasubramaniam, R. P., 1992).

Synthesis of Hydroxyindole-3-carboxylic Acids : The study developed a procedure for synthesizing 4-, 5-, 6-, and 7-hydroxyindole-3-carboxylic acids from corresponding benzyloxyindoles. This research contributes to understanding the metabolism of indole compounds in biology and medicine (Marchelli, R., Hutzinger, O., & Heacock, R., 1969).

Metabolism and Disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist : This research elucidated the metabolism and disposition of a compound related to 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid in humans, providing insights into its biotransformation and potential medicinal applications (Shaffer, C. L., Gunduz, M., Vaz, A., Venkatakrishnan, K., & Burstein, A., 2008).

Synthesis of Carboxylic Acid Derivatives for Fluorescent Probes : This study involved synthesizing fluorescent carboxylic acid derivatives with a 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety. The research provides valuable insights for developing hydrogen bond sensitive fluorescent probes (Mitra, A., Ghosh, S., Chakraborty, S., Basu, S., & Saha, C., 2013).

Development of Anticancer and Antimicrobial Agents : Indole-coumarin hybrids, including those derived from indole-3-carboxylic acids, have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. This research is significant for drug discovery and development (Kamath, P., Sunil, D., Ajees, A. A., Pai, K., & Das, S., 2015).

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The universal requirements on heterocyclic compounds for their potential activities against microorganisms and significance in the pharmaceutical field have prompted researchers to synthesize indazoles from cyclic keto esters . Therefore, the future directions in the research of “4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid” and similar compounds could involve exploring their potential biological activities and developing new synthetic methods.

Eigenschaften

IUPAC Name |

4-oxo-1,5,6,7-tetrahydroindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-7-3-1-2-6-8(7)5(4-10-6)9(12)13/h4,10H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPXFUALWUTZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571703 | |

| Record name | 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168271-91-8 | |

| Record name | 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

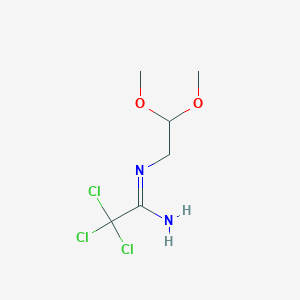

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

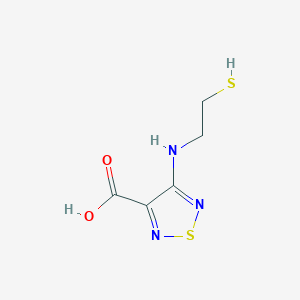

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)